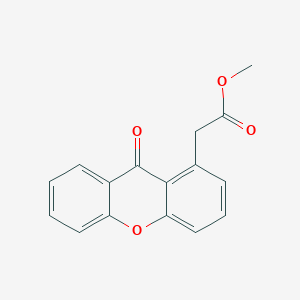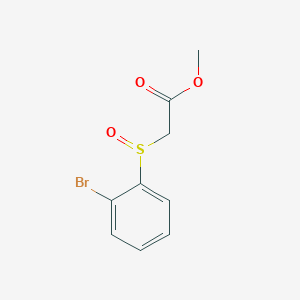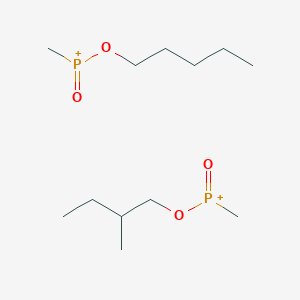![molecular formula C22H10Cl4O2S2 B14399988 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-88-3](/img/structure/B14399988.png)
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 2,4-dichlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dichlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells. The molecular targets include various enzymes and proteins involved in cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Disubstituted-1,4-naphthoquinones: These compounds have similar structures but different substituents, such as arylamines or alkylthiols.
1,4-Naphthoquinone Derivatives: Compounds like lawsone and juglone, which have hydroxyl groups instead of phenylsulfanyl groups.
Uniqueness
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of two 2,4-dichlorophenylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.
Propriétés
Numéro CAS |
89477-88-3 |
|---|---|
Formule moléculaire |
C22H10Cl4O2S2 |
Poids moléculaire |
512.3 g/mol |
Nom IUPAC |
2,3-bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H10Cl4O2S2/c23-11-5-7-17(15(25)9-11)29-21-19(27)13-3-1-2-4-14(13)20(28)22(21)30-18-8-6-12(24)10-16(18)26/h1-10H |
Clé InChI |
LJGBFCXKWWQWAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=C(C=C(C=C3)Cl)Cl)SC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


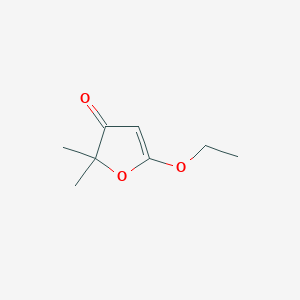

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
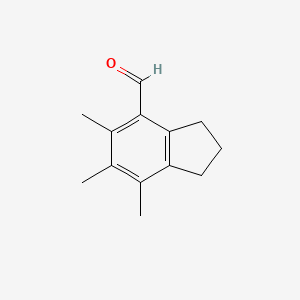
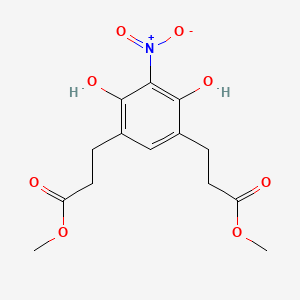
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)

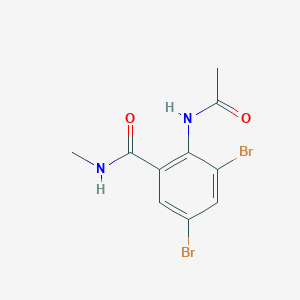

![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
